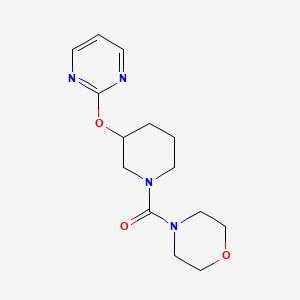
Morpholino(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholino is a type of molecule that is used in molecular biology to modify gene expression . Pyrimidin-2-yloxy refers to a pyrimidine ring, which is a basic structure found in many important biomolecules like DNA and RNA . Piperidin-1-yl)methanone suggests the presence of a piperidine ring, which is a common structure in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of morpholino, pyrimidin-2-yloxy, and piperidin-1-yl groups. These groups would be arranged in a specific configuration to form the final compound. The exact structure could be determined using techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure. It could potentially undergo a variety of reactions, including redox reactions, substitution reactions, and more .Aplicaciones Científicas De Investigación
Comprehensive Analysis of Morpholino(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone Applications
The compound “Morpholino(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone” is a structurally complex molecule that may have various applications in scientific research. Below is a detailed analysis of potential applications across different fields, each with a dedicated section.
Pharmacological Synthesis: Piperidine derivatives, such as Morpholino(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone, play a significant role in the pharmaceutical industry. They are key synthetic blocks for constructing drugs due to their structural versatility and biological relevance . The synthesis of such compounds often involves intricate intra- and intermolecular reactions, leading to a variety of pharmacologically active molecules.
Anti-Fibrosis Therapeutics: Pyrimidine derivatives have been studied for their anti-fibrotic activities. Research indicates that certain pyrimidine derivatives can inhibit the expression of collagen and hydroxyproline in cell culture, suggesting potential applications in treating fibrotic diseases . Morpholino(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone could be a candidate for further exploration in this area.
Drug Discovery: The compound’s unique structure, incorporating both pyrimidine and piperidine moieties, makes it a valuable scaffold in drug discovery. It could be used to synthesize libraries of novel heterocyclic compounds with potential biological activities, which can be screened for various pharmacological properties .
Biological Activity Evaluation: Morpholino(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone can be used in the biological evaluation of potential drugs. Its derivatives can be assessed against various cell lines to determine their efficacy in modulating biological pathways or treating specific diseases .
Chemical Biology: In chemical biology, this compound can serve as a tool for understanding biological processes at the molecular level. By modifying specific functional groups, researchers can study the impact of structural changes on biological activity and interactions .
Medicinal Chemistry: The compound’s structure is conducive to the design of privileged structures in medicinal chemistry. It can be employed to create compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Organic Synthesis Methodology: The compound can also be used in developing new methods for organic synthesis. Its complex structure challenges chemists to devise novel synthetic routes, which can lead to advancements in synthetic chemistry techniques .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing indole and piperidine structures have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with cellular targets.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to influence a wide range of biological activities . This suggests that Morpholino(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone may also interact with multiple biochemical pathways.
Pharmacokinetics
A study on a similar compound, a dipeptidyl peptidase iv inhibitor, showed that it was eliminated by both metabolism and renal clearance . This might provide some insight into the potential pharmacokinetic properties of Morpholino(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone.
Result of Action
Compounds with similar structures have been reported to possess various biological activities , suggesting that this compound may also have a broad range of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
morpholin-4-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-14(17-7-9-20-10-8-17)18-6-1-3-12(11-18)21-13-15-4-2-5-16-13/h2,4-5,12H,1,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMQUNKOLLJDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCOCC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylsulfanyl)-7-(4-bromophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2948548.png)
![ethyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2948549.png)
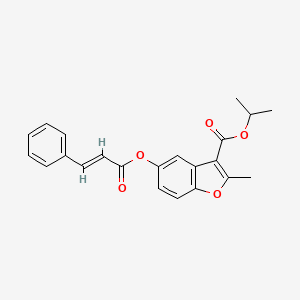

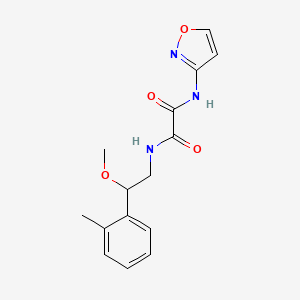
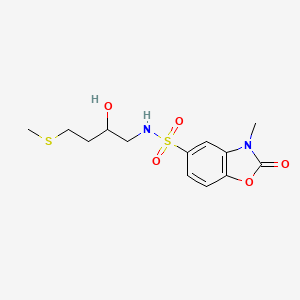
![5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2948558.png)
![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2948559.png)
![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2948561.png)
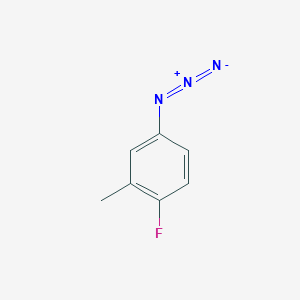
![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2948565.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2948566.png)
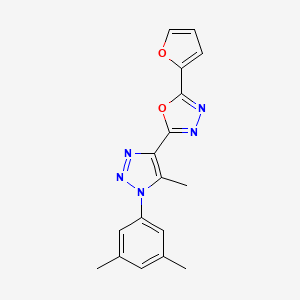
![2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2948570.png)